molecular formula C17H18N2O2S B2564867 N-phenyl-N-(thiophene-2-carbonyl)piperidine-1-carboxamide CAS No. 391861-34-0

N-phenyl-N-(thiophene-2-carbonyl)piperidine-1-carboxamide

Cat. No. B2564867
M. Wt: 314.4
InChI Key: UVOZQWBNNOMDKK-UHFFFAOYSA-N
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Description

“N-phenyl-N-(thiophene-2-carbonyl)piperidine-1-carboxamide” is a compound that falls under the category of thiophene derivatives . Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One such method involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

BACE1 Inhibition

A study by Edraki et al. (2015) synthesized a series of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, including compounds related to "N-phenyl-N-(thiophene-2-carbonyl)piperidine-1-carboxamide," and evaluated them as β-secretase (BACE1) inhibitors. The derivatives showed promising BACE1 inhibitory activity, indicating potential applications in Alzheimer's disease treatment (Edraki et al., 2015).

Antimicrobial Activity

Cakmak et al. (2022) investigated the antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a compound structurally similar to "N-phenyl-N-(thiophene-2-carbonyl)piperidine-1-carboxamide." The study found effective antibacterial activity against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Cakmak et al., 2022).

Anti-angiogenic and DNA Cleavage Activities

Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities. These compounds, including structures related to "N-phenyl-N-(thiophene-2-carbonyl)piperidine-1-carboxamide," demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy (Kambappa et al., 2017).

Diels-Alder Reaction

Himbert et al. (1990) explored the reactivity of N-(2-thienyl)allene carboxamides in the Intramolecular Diels–Alder reaction, showing how the thiophene nucleus can act as both a diene and a dienophile. This study provides insights into the synthetic versatility of compounds like "N-phenyl-N-(thiophene-2-carbonyl)piperidine-1-carboxamide" in organic synthesis (Himbert et al., 1990).

properties

IUPAC Name

N-phenyl-N-(thiophene-2-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c20-16(15-10-7-13-22-15)19(14-8-3-1-4-9-14)17(21)18-11-5-2-6-12-18/h1,3-4,7-10,13H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOZQWBNNOMDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-N-(thiophene-2-carbonyl)piperidine-1-carboxamide

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